molecular formula C6H12N3O5P B12568154 {[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid CAS No. 166528-25-2

{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid

Cat. No.: B12568154
CAS No.: 166528-25-2
M. Wt: 237.15 g/mol
InChI Key: HONDKTSBXOHPBE-UHFFFAOYSA-N
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Description

{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid is a chemical compound that features a triazole ring, a hydroxy group, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of copper(I) catalysts and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Rufinamide: An anticonvulsant with a triazole core.

Uniqueness

{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid is unique due to the presence of both a triazole ring and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

166528-25-2

Molecular Formula

C6H12N3O5P

Molecular Weight

237.15 g/mol

IUPAC Name

[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]methylphosphonic acid

InChI

InChI=1S/C6H12N3O5P/c10-6(1-9-4-7-3-8-9)2-14-5-15(11,12)13/h3-4,6,10H,1-2,5H2,(H2,11,12,13)

InChI Key

HONDKTSBXOHPBE-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC(COCP(=O)(O)O)O

Origin of Product

United States

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